molecular formula C16H13N7O B11140654 N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11140654
M. Wt: 319.32 g/mol
InChI Key: ZSWWGGPGXJYJIQ-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide: is a complex organic compound that features both benzimidazole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions

    Preparation of Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of Tetrazole Group: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The final step involves coupling the benzimidazole and tetrazole intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole and tetrazole oxides.

    Reduction: Formation of reduced benzimidazole and tetrazole derivatives.

    Substitution: Formation of substituted benzimidazole and tetrazole compounds.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, while the tetrazole group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
  • N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzene
  • N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its specific combination of benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13N7O

Molecular Weight

319.32 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13N7O/c24-16(11-5-7-12(8-6-11)23-10-18-21-22-23)17-9-15-19-13-3-1-2-4-14(13)20-15/h1-8,10H,9H2,(H,17,24)(H,19,20)

InChI Key

ZSWWGGPGXJYJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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